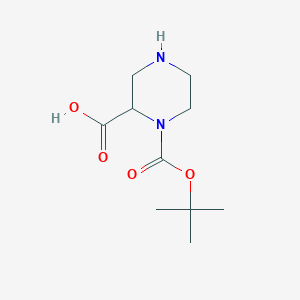

1-Boc-Piperazine-2-carboxylic acid

Description

Significance of Piperazine (B1678402) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This structural element is present in a wide array of drugs across various therapeutic classes. nih.gov The prevalence of the piperazine scaffold in drug discovery is due to its ability to favorably influence the physicochemical properties of a molecule, such as solubility and basicity, which in turn can modulate pharmacokinetic and pharmacodynamic profiles. nih.gov

The piperazine nucleus is considered a "privileged scaffold" because it can interact with multiple biological targets. nih.gov Piperazine-containing compounds have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects. benthamdirect.comnih.gov The two nitrogen atoms of the piperazine ring provide sites for chemical modification, allowing for the creation of diverse libraries of compounds for drug screening. tandfonline.com This versatility makes piperazine a crucial building block in the design and synthesis of new bioactive molecules. benthamdirect.comnih.gov

Role of 1-Boc-Piperazine-2-carboxylic Acid as a Versatile Synthetic Intermediate

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemimpex.com The Boc group on one of the piperazine nitrogens acts as a protecting group, allowing for selective reactions at the other nitrogen atom or the carboxylic acid group. chemimpex.comziuma.com This regioselective reactivity is crucial for the controlled, stepwise synthesis of target molecules, minimizing the formation of unwanted byproducts. ziuma.com

The compound is frequently employed in the development of novel drug candidates, especially those targeting the central nervous system. chemimpex.comchemimpex.com It is also a valuable component in peptide synthesis, where its incorporation can enhance the stability and bioavailability of peptide-based therapeutics. chemimpex.comchemimpex.com Furthermore, its properties make it suitable for use in creating drug delivery systems to improve the solubility and release profiles of active pharmaceutical ingredients. chemimpex.comchemimpex.com The stability and ease of handling of this compound further contribute to its utility as a reliable synthetic intermediate. chemimpex.com

Historical Context and Evolution of its Research Applications

The use of piperazine and its derivatives in medicine has a long history. However, the application of specifically modified piperazine intermediates like this compound is a more recent development, driven by the increasing sophistication of drug design and synthetic methodologies. Initially, research focused on simpler piperazine derivatives. Over time, the need for more complex and precisely functionalized molecules led to the development of protected intermediates like the Boc-protected versions.

The evolution of synthetic chemistry, particularly the development of protecting group strategies, has been pivotal. The Boc group, known for its stability under many reaction conditions and its easy removal under mild acidic conditions, became a popular choice for protecting amines. ziuma.com This allowed chemists to perform a wider range of chemical transformations on other parts of the piperazine molecule.

Recent research has seen the application of this compound in the synthesis of a variety of biologically active compounds. For instance, it has been used in the creation of piperazinyl amides and derivatives with dual receptor affinities, such as those targeting both D2 and 5-HT1A receptors. chemicalbook.com The ongoing exploration of this and similar intermediates continues to push the boundaries of medicinal chemistry, enabling the development of novel therapeutics. chemicalbook.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOFEHGMWPHBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626353 | |

| Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214196-85-6 | |

| Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Boc Piperazine 2 Carboxylic Acid and Its Derivatives

Stereoselective Synthesis Approaches for Enantiomerically Pure 1-Boc-Piperazine-2-carboxylic Acid

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of methods to synthesize enantiomerically pure compounds is of paramount importance.

Enzymatic Kinetic Resolution Strategies (e.g., Candida antarctica Lipase (B570770) A, Alcalase)

Enzymatic kinetic resolution offers a powerful and highly selective method for separating enantiomers. Lipases, in particular, have demonstrated significant utility in this area.

Candida antarctica lipase A (CAL-A) has been effectively used in the kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl esters. arkat-usa.orgresearchgate.net In one study, the kinetic resolution of both N1-Boc and N4-Boc protected piperazine-2-carboxylic acid methyl esters was investigated. arkat-usa.org CAL-A catalyzed a highly enantioselective N-acylation of these substrates using 2,2,2-trifluoroethyl butanoate in tert-butyl methyl ether (TBME). arkat-usa.orgresearchgate.net For the N4-Boc protected substrate, the S-enantiomer was preferentially acylated, yielding both the acylated product and the unreacted R-enantiomer with high enantiomeric excess (>99% ee). arkat-usa.org Conversely, the N-acylation of the N1-Boc protected substrate showed a preference for the R-enantiomer, also with high enantioselectivity (E=200). arkat-usa.org

The efficiency of CAL-A catalyzed N-acylation appears to be influenced by the presence of an electron-rich group, such as a carboxylic ester, near the secondary amine. arkat-usa.orgresearchgate.net Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, has also been successfully applied to the N4-Boc-piperazine-2-carboxylic acid methyl ester, achieving product yields of up to 75%. arkat-usa.orgresearchgate.net

| Enzyme | Substrate | Acylating Agent | Solvent | Key Finding |

| Candida antarctica Lipase A (CAL-A) | N4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | TBME | Highly S-enantioselective N-acylation (E > 200), yielding both enantiomers with >99% ee. arkat-usa.org |

| Candida antarctica Lipase A (CAL-A) | Nthis compound methyl ester | 2,2,2-trifluoroethyl butanoate | TBME | High enantioselectivity (E=200) with a preference for the opposite enantiomer compared to the N4-Boc isomer. arkat-usa.org |

Chiral Precursor-Based Syntheses

The synthesis of enantiomerically pure this compound can be achieved by starting from readily available chiral building blocks, such as amino acids.

One efficient method involves a one-pot procedure starting from N-protected amino acids. rsc.org This approach utilizes an Ugi four-component reaction, followed by Boc-deprotection, intramolecular cyclization, and a final reduction step to yield enantiomerically pure 3-substituted piperazines with a benzyl (B1604629) protecting group. rsc.org The Boc-protected counterparts can then be obtained through a straightforward protection and deprotection sequence. rsc.org

Another strategy begins with optically active (2S)-piperazine-2-carboxylic acid dihydrochloride (B599025) to produce differentially protected 2-(hydroxymethyl)piperazines. researchgate.net This highlights the utility of starting with a pre-existing chiral piperazine (B1678402) core. Furthermore, novel C2-symmetric chiral piperazines have been synthesized from L-proline, demonstrating the versatility of amino acids as chiral precursors. researchgate.netnih.gov

Asymmetric Catalysis in this compound Derivatization

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules, including derivatives of this compound.

A notable example is the palladium-catalyzed decarboxylative allylic alkylation to create α,α-disubstituted piperazin-2-ones. nih.govrsc.org This method utilizes a chiral palladium catalyst with a PHOX ligand to achieve high yields and enantioselectivity. nih.govrsc.org The resulting N4-Boc-protected piperazinones can be subsequently deprotected and reduced to form valuable gem-disubstituted piperazines. nih.govrsc.org

Another approach involves the asymmetric lithiation-trapping of N-Boc piperazines. york.ac.uk Using s-BuLi in combination with (-)-sparteine (B7772259) or a (+)-sparteine surrogate, this method allows for the direct functionalization of the piperazine ring to produce a range of enantiomerically pure α-substituted piperazines. york.ac.uk Mechanistic studies revealed that the choice of electrophile and the substituent on the distal nitrogen atom significantly impact the yield and enantioselectivity of the reaction. york.ac.uk

Protecting Group Chemistry in Multi-Step Syntheses Utilizing the tert-Butoxycarbonyl (Boc) Moiety

The Boc group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.

Selective N-Boc Protection of Piperazine Nitrogen Atoms

The selective protection of one of the two nitrogen atoms in the piperazine ring is a critical step in the synthesis of this compound and its derivatives. Traditional methods for Boc protection of piperazine often lead to the formation of the di-protected species, requiring challenging purification. nbinno.com

An improved method involves the reaction of piperazine with an acid, such as formic acid, to form a salt, which is then acylated with di-tert-butyl dicarbonate (B1257347). chemicalbook.com This approach enhances the selectivity for mono-protection. Another innovative method starts with diethylamine (B46881), which undergoes chlorination, Boc protection, and subsequent cyclization to yield 1-Boc-piperazine with high yield and purity, avoiding the use of hazardous solvents. nbinno.com

Orthogonal Protection Strategies for Differential Functionalization

In complex multi-step syntheses, the use of orthogonal protecting groups is essential. biosynth.com Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection and functionalization of specific sites in a molecule. biosynth.com

For piperazine derivatives, a common orthogonal protection strategy involves the use of the Boc group in combination with a benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) group. biosynth.combiu.ac.il The Boc group is acid-labile, while the Bn group is typically removed by hydrogenolysis, and the Fmoc group is base-labile. biosynth.com

A strategy for synthesizing N,N'-orthogonally protected (S)-piperazine-2-carboxylic acid has been developed. acs.org Additionally, tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, prepared from bis-carbamate protected piperazine-2-carboxylic acids, serve as orthogonally protected scaffolds for the synthesis of various 2-substituted piperazines. researchgate.net This approach allows for the introduction of different functionalities at the C2 position. researchgate.net

| Protecting Group Combination | Deprotection Conditions | Application |

| Boc / Bn | Boc: Acidic conditions; Bn: Hydrogenolysis | Quasi-orthogonal strategy for differential functionalization of piperazine nitrogens. biosynth.com |

| Boc / Fmoc | Boc: Acidic conditions; Fmoc: Basic conditions | Orthogonal strategy used in peptide synthesis and for multi-tethered piperazine scaffolds. biosynth.combiu.ac.il |

Solid-Phase Synthesis Techniques for Libraries and Complex Architectures

Solid-phase synthesis has emerged as a powerful tool for the rapid and efficient construction of peptidomimetics and combinatorial libraries. nih.govresearchgate.net This approach, which involves attaching molecules to a solid support, simplifies purification processes and allows for the automation of synthetic steps. nih.gov The use of resins like 2-chlorotrityl chloride (2-CTC) is particularly advantageous for peptidomimetic synthesis where the C-terminus is a carboxylic acid. jacsdirectory.com

Resin-Bound Piperazine-2-carboxylic Acid Derivatives in Peptidomimetic Construction

The choice of solid support and protecting group strategy (e.g., Fmoc or Boc) is critical for the successful synthesis of these complex molecules. nih.govjacsdirectory.com Resins such as Rink amide and TentaGel are commonly used in conjunction with standard solid-phase peptide synthesis (SPPS) chemistry. nih.gov

Combinatorial Library Generation via Solid-Phase Approaches for High-Throughput Screening

Solid-phase synthesis is exceptionally well-suited for the generation of combinatorial libraries of piperazine-2-carboxamide (B1304950) derivatives. nih.gov These libraries, containing thousands of unique compounds, are invaluable for high-throughput screening (HTS) to identify new lead compounds in drug discovery. nih.govnih.gov The "split-and-pool" synthesis method is a powerful technique for creating large and diverse libraries. nih.gov

By employing two distinct solid-phase synthetic routes, a library of 15,000 single piperazine-2-carboxamide compounds was produced. nih.gov The diversity of such libraries can be maximized through computational methods like reagent clustering and library profiling. nih.gov This approach facilitates the exploration of a wide chemical space, increasing the probability of discovering molecules with desired biological activities.

Novel Synthetic Routes and Process Optimization for this compound Production

Continuous efforts are being made to develop more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its parent compound, 1-Boc-piperazine.

Green Chemistry Approaches to this compound Synthesis

Recent advancements in the synthesis of 1-Boc-piperazine have focused on greener and more efficient routes. One innovative method starts from diethylamine and proceeds through chlorination, Boc protection, and cyclization steps. chemicalbook.com This process achieves high yields of over 93.5% and high purity while avoiding the use of hazardous solvents, making it more environmentally benign. chemicalbook.comnbinno.com Another approach involves the reaction of piperazine with formic acid, followed by the addition of di-tert-butyl dicarbonate in a methanol-water solvent system, achieving a yield of 98.6%. chemicalbook.com These methods represent significant improvements over traditional routes that often suffer from low yields and the formation of byproducts. nbinno.comgoogle.com

Large-Scale Preparation and Industrial Relevance of Synthetic Pathways

The industrial production of 1-Boc-piperazine, a key intermediate for many pharmaceuticals, necessitates synthetic routes that are scalable, cost-effective, and produce high-purity products. google.com A patented method describes a synthesis starting from 2-morpholone and BOC anhydride, followed by a reaction with ammonia. This process is highlighted as being suitable for industrialized production due to its simple reaction steps and high yield and purity. google.com Another industrially viable synthesis of N-Boc piperazine starts from diethanolamine, proceeding through chlorination, Boc protection, and aminolysis cyclization, offering high yields and purity. google.com These optimized pathways are crucial for meeting the industrial demand for this important building block.

Advanced Coupling and Derivatization Reactions of the this compound Moiety

The carboxylic acid and the unprotected secondary amine of the this compound scaffold provide versatile handles for a wide range of coupling and derivatization reactions, enabling the synthesis of a vast array of complex molecules.

The carboxylic acid group can be activated and coupled with various amines to form amides. Common coupling reagents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govnih.gov For example, 1-Boc-piperazine was successfully coupled with 3-acetyl-18β-glycyrrhetinic acid using EDCl and HOBt in refluxing acetonitrile. nih.gov The Boc group can be subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for further derivatization at the newly exposed amine. nih.govthermofisher.com

The secondary amine on the piperazine ring can be acylated or can participate in reductive amination reactions. For instance, after deprotection of the Boc group, the resulting amine can be coupled with various carboxylic acids using reagents like HATU. acs.org This versatility allows for the introduction of diverse functionalities, leading to the creation of novel compounds with potential therapeutic applications. chemicalbook.com

Amidation and Esterification Reactions

The carboxylic acid moiety of this compound readily undergoes amidation and esterification reactions, which are fundamental transformations for creating diverse libraries of compounds for drug discovery. libretexts.org These reactions involve the coupling of the carboxylic acid with amines or alcohols, respectively, often facilitated by coupling agents to enhance reaction efficiency and yield.

Amidation: The formation of an amide bond is a cornerstone of peptide synthesis and the creation of many biologically active molecules. In the context of this compound, amidation allows for the introduction of a wide range of substituents at the C2 position. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) are commonly employed to activate the carboxylic acid for nucleophilic attack by an amine. nih.gov For instance, the amidation of 1-Boc-piperazine with 3-acetyl-18β-glycyrrhetinic acid has been successfully achieved using EDCI and HOBt in acetonitrile. nih.gov The reaction conditions, including solvent and stoichiometry, can be optimized to achieve high yields. nih.gov

Esterification: Similar to amidation, esterification introduces new functional groups by reacting the carboxylic acid with an alcohol. This reaction is typically catalyzed by an acid and is often reversible. libretexts.org The principles of Le Chatelier's principle can be applied to drive the reaction towards the product side by using an excess of the alcohol or by removing water as it is formed. libretexts.org Esterification of this compound derivatives can be a key step in multi-step synthetic sequences, for example, in the preparation of polyester (B1180765) polymers where a dicarboxylic acid reacts with a diol. libretexts.org

The table below summarizes representative amidation and esterification reactions involving piperazine derivatives.

| Reactant 1 | Reactant 2 | Coupling Agents/Catalyst | Solvent | Product Type | Ref |

| 3-acetyl-18β-glycyrrhetinic acid | 1-Boc-piperazine | EDCI, HOBt | Acetonitrile | Amide | nih.gov |

| Carboxylic Acid | Alcohol | Acid Catalyst | Not Specified | Ester | libretexts.org |

| Dicarboxylic Acid | Dihydric Alcohol (Diol) | Not Specified | Not Specified | Polyester | libretexts.org |

Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Coupling)

The piperazine scaffold can be further elaborated through the formation of new carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a particularly powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, which is highly relevant for the synthesis of N-aryl piperazine derivatives. organic-chemistry.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. For example, Pd(OAc)₂ with a phosphine (B1218219) ligand like X-Phos and a base such as KOt-Bu has been effectively used for the amination of aryl halides. beilstein-journals.org This methodology has been applied to synthesize a range of substituted aminoestrone derivatives with good to excellent yields under microwave irradiation. beilstein-journals.org The electronic nature of the substituents on the aniline (B41778) can influence the reaction outcome. beilstein-journals.org While direct Buchwald-Hartwig amination on the this compound itself is less common due to the presence of the carboxylic acid group, its derivatives, where the acid is protected or transformed, can be utilized in such couplings.

The table below provides examples of conditions used in Buchwald-Hartwig amination reactions.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Ref |

| 2-bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ | X-Phos | KOt-Bu | Not Specified | beilstein-journals.org |

| Aryl Halides/Triflates | Primary or Secondary Amines | Palladium Catalyst | Phosphine-based | Various | Toluene, DMF | organic-chemistry.org |

Cyclization Strategies for Fused Ring Systems

The piperazine ring of this compound can serve as a foundation for constructing more complex, fused bicyclic and polycyclic systems. These strategies are of great interest in medicinal chemistry as they lead to conformationally constrained molecules with potentially enhanced biological activity and selectivity.

One common approach involves intramolecular reactions where functional groups on the piperazine ring and a substituent are induced to react and form a new ring. For instance, intramolecular Friedel-Crafts-type reactions can lead to the formation of fused aromatic systems. researchgate.net Another strategy is the reductive cyclization of dioximes. This method involves the conversion of a primary amine into a bis(oximinoalkyl)amine, which then undergoes catalytic reductive cyclization to form the piperazine ring. mdpi.com This can be a versatile route to substituted piperazines.

Furthermore, macrocyclization techniques can be employed to create large ring systems incorporating the piperazine motif. nih.gov These methods include head-to-tail cyclization of linear peptides containing the piperazine unit, often performed on a solid support to minimize intermolecular side reactions. nih.gov The use of auxiliary groups can also facilitate the cyclization of sterically hindered or difficult sequences. nih.gov

The table below outlines different cyclization strategies involving piperazine precursors.

| Starting Material Type | Key Reaction | Resulting Structure | Ref |

| N-Boc-iminium ion precursor | Intramolecular Friedel-Crafts | Fused 1-azacyclodihydroindene derivatives | researchgate.net |

| Dioximes | Catalytic Reductive Cyclization | Piperazine ring | mdpi.com |

| Linear Peptides with Piperazine | Head-to-tail Lactam Formation | Macrocyclic Peptides | nih.gov |

Applications of 1 Boc Piperazine 2 Carboxylic Acid in Medicinal Chemistry Research

Design and Synthesis of Receptor Modulators Utilizing 1-Boc-Piperazine-2-carboxylic Acid Scaffolds

The piperazine (B1678402) nucleus is a recognized privileged structure in drug discovery, frequently incorporated into molecules targeting various receptors. The presence of the Boc protecting group on one of the nitrogen atoms of this compound allows for selective functionalization at the other nitrogen, while the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation. This strategic design enables the synthesis of a wide array of receptor modulators.

Central Nervous System (CNS) Targeted Agents

The piperazine moiety is a common feature in many drugs that act on the central nervous system, attributed in part to its favorable pharmacokinetic profile for crossing the blood-brain barrier. nih.gov Consequently, this compound serves as a key intermediate in the development of novel therapeutic agents for neurological and psychiatric conditions. chemimpex.com

Derivatives of this compound are investigated for their potential to modulate various neurotransmitter systems. The piperazine ring can interact with a range of receptors, including those for serotonin (B10506) and dopamine (B1211576), which are crucial in the regulation of mood, cognition, and behavior. The synthesis of novel compounds often involves the reaction of the unprotected nitrogen of the piperazine ring with various aryl or heteroaryl halides, followed by modification of the carboxylic acid group to create a library of potential neurotransmitter modulators.

The piperazine substructure is a hallmark of many antidepressant and antipsychotic medications. nih.gov For instance, the atypical antipsychotic drug quetiapine, used in the treatment of schizophrenia and bipolar disorder, features a piperazine ring. While its synthesis does not directly start from this compound, the synthetic strategies employed highlight the importance of the piperazine core in achieving the desired pharmacological activity. nih.gov The development of new antidepressants often focuses on creating molecules that can interact with multiple targets, and the piperazine scaffold provides a versatile platform for achieving this. nih.gov

Kinase Inhibitors and Related Biological Targets

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk Many FDA-approved kinase inhibitors incorporate a piperazine ring in their structure. ed.ac.uknih.gov The this compound scaffold is utilized in the synthesis of novel kinase inhibitors. The carboxylic acid group has been identified as a key pharmacophoric point for activity in some kinase inhibitors. For example, in the development of inhibitors for the mitotic kinase Nek2, a piperidine (B6355638) ring bearing a carboxylic acid was found to be crucial for binding to the enzyme. nih.gov This highlights the potential of the carboxylic acid moiety of this compound to form important interactions with the target kinase.

| Kinase Inhibitor Target | Role of Piperazine Scaffold | Key Structural Feature | Reference |

| Nek2 | Forms interactions with the hinge region and is sandwiched between key residues. | The carboxylic acid group interacts with Tyr70, Lys37, and Asp159. | nih.gov |

| Various | The piperazine moiety is a common feature in many approved kinase inhibitors. | N/A | ed.ac.uknih.gov |

N-methyl-D-aspartate (NMDA) Receptor Antagonist Development

NMDA receptors are ionotropic glutamate (B1630785) receptors that are fundamental to synaptic plasticity and memory function. mdpi.com Overactivation of these receptors is linked to various neurological disorders, making them an important therapeutic target. nih.gov Research in this area has extensively explored piperazine-based compounds. While much of the focus has been on derivatives of piperazine-2,3-dicarboxylic acid, these studies provide valuable insights into the structural requirements for NMDA receptor antagonism. nih.govnih.govresearchgate.net These antagonists typically feature bulky hydrophobic residues attached to the piperazine nitrogen, which influences their selectivity for different NMDA receptor subunits. nih.gov For example, a phenanthrenyl-2-carbonyl analogue of piperazine-2,3-dicarboxylic acid demonstrated significantly higher affinity for NR2C and NR2D subunits over NR2A and NR2B. nih.govresearchgate.net This research on related piperazine dicarboxylic acids suggests that derivatives of this compound could also be explored for their potential as selective NMDA receptor antagonists.

| NMDA Receptor Antagonist | Target Subunit Selectivity | Key Structural Feature | Reference |

| (2R,3S)-(1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) | Improved relative affinity for NR2C and NR2D vs NR2A and NR2B. | Biphenylyl-4-carbonyl group at N1 position. | nih.govresearchgate.net |

| Phenanthrenyl-2-carbonyl analogue of piperazine-2,3-dicarboxylic acid | >60-fold higher affinity for NR2C and NR2D. | Phenanthrenyl-2-carbonyl group. | nih.govresearchgate.net |

Development of Enzyme Inhibitors Incorporating this compound Derivatives

Beyond receptor modulation, derivatives of this compound are also being developed as inhibitors of various enzymes. The versatile nature of this scaffold allows for the design of molecules that can fit into the active or allosteric sites of enzymes, thereby modulating their activity.

Research has shown that piperazine-2-carboxylic acid derivatives can act as multi-target-directed ligands for Alzheimer's disease by inhibiting cholinesterases. nih.gov Specifically, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were synthesized and evaluated for their anticholinesterase activity. One of the most active compounds in this series, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid, showed selective inhibition of acetylcholinesterase (AChE). nih.gov

In another study, piperazine derivatives were investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for anti-diabetic drugs. nih.gov A series of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives were found to be potent, noncompetitive inhibitors of α-glucosidase, binding to an allosteric site on the enzyme. nih.gov

| Enzyme Target | Inhibitor Series | Most Active Compound Example | Inhibition Type | Ki Value (AChE) | Reference |

| Acetylcholinesterase (AChE) | 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Competitive | 10.18 ± 1.00 µM | nih.gov |

| α-glucosidase | 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives | N/A | Noncompetitive | N/A | nih.gov |

Protease Inhibitors (e.g., HIV Protease Inhibitors, Metallo-β-lactamase Inhibitors)

This compound serves as a crucial intermediate in the synthesis of various protease inhibitors. The piperazine scaffold is particularly valuable in this context as it can act as a peptidomimetic, mimicking the structure of peptide bonds and interacting with the active sites of enzymes like HIV protease and metallo-β-lactamases. The defined stereochemistry of the carboxylic acid group on the piperazine ring allows for the precise orientation of substituents, which is critical for achieving high binding affinity and inhibitory potency against these enzymatic targets.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

In the field of oncology, this compound is a key precursor for the development of Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors. These inhibitors are a vital class of anticancer agents that function by blocking a key DNA repair pathway in cancer cells. The piperazine moiety provided by the starting material acts as a central scaffold, enabling the construction of molecules that can effectively block the PARP-1 enzyme.

DNA Gyrase Inhibitors

The compound is also instrumental in the synthesis of DNA gyrase inhibitors, a class of potent antibacterial agents. Specifically, it is used as an intermediate in the creation of indazole DNA gyrase inhibitors. The piperazine ring is a common structural feature in many quinolone antibiotics, where it plays a significant role in the drug's interaction with the bacterial DNA gyrase enzyme complex. The use of this compound allows for the systematic modification of this part of the molecule to optimize antibacterial activity and circumvent resistance mechanisms.

Antimicrobial and Antiviral Agent Discovery

Beyond its application in enzyme inhibition for cancer and bacterial infections, the piperazine scaffold derived from this compound is a cornerstone in the broader search for new antimicrobial and antiviral agents.

Antitubercular and Antimycobacterial Compound Development

Derivatives synthesized from piperazine compounds have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The piperazine nucleus serves as a versatile template for developing new chemical entities with potent antimycobacterial properties. By modifying the substituents on the piperazine ring, researchers can fine-tune the activity and pharmacokinetic properties of these compounds, leading to the identification of novel antitubercular drug candidates.

Antiplasmodial Agent Research

The piperazine scaffold is a highly valuable pharmacophore in the discovery of new drugs to combat malaria, caused by the Plasmodium parasite. mdpi.comresearchgate.net The development of new antiplasmodial agents often involves the creation of large, diverse libraries of compounds for screening. mdpi.com this compound is an ideal starting material for such synthetic efforts, providing a core structure that can be readily functionalized. mdpi.comnih.gov Research programs have successfully synthesized piperazine-containing compounds, such as piperazine-tethered thiazoles and 4(1H)-quinolones, which exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum. mdpi.comnih.gov These findings underscore the importance of the piperazine moiety in overcoming drug resistance and highlight the utility of its precursors in developing the next generation of antimalarial therapies. nih.govnih.govnih.gov

Advanced Pharmaceutical Formulation Studies

The applications of this compound extend beyond the synthesis of active pharmaceutical ingredients (APIs) to their formulation. The chemical properties it imparts can be leveraged in the development of advanced drug delivery systems. chemimpex.com By incorporating this moiety into a drug's structure, it is possible to improve critical physicochemical properties such as aqueous solubility and dissolution rate. chemimpex.com This enhancement can lead to improved release profiles and greater bioavailability of the final drug product, ensuring more effective and reliable therapeutic outcomes. chemimpex.com

Table 1: Summary of Research Applications

| Application Area | Target/Goal | Key Research Finding |

|---|---|---|

| Protease Inhibitors | HIV Protease, Metallo-β-lactamases | Serves as a key intermediate for synthesis. |

| PARP-1 Inhibitors | PARP-1 Enzyme | Used as a critical precursor in the synthesis of this anticancer agent class. |

| DNA Gyrase Inhibitors | Bacterial DNA Gyrase | Utilized as an intermediate in the development of indazole DNA gyrase inhibitors. |

| Antitubercular Agents | Mycobacterium tuberculosis | Derivatives show promising activity against the pathogen. |

| Antiplasmodial Agents | Plasmodium falciparum | The piperazine scaffold is a crucial component in developing novel agents against resistant malaria strains. mdpi.comnih.gov |

| Pharmaceutical Formulation | Improve Drug Delivery | Can be incorporated to enhance the solubility and release profiles of APIs. chemimpex.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| tert-butyloxycarbonyl (Boc) |

| Indazole |

| 4(1H)-quinolones |

Strategies for Enhanced Bioavailability and Solubility of Derived Active Pharmaceutical Ingredients

The inherent structural features of this compound—namely the basic piperazine nitrogen and the acidic carboxylic acid—provide multiple avenues for enhancing the solubility and bioavailability of APIs derived from it. nih.govresearchgate.net Poor aqueous solubility is a major challenge in drug development, hindering the clinical application of many potentially potent compounds. nih.gov The piperazine moiety is recognized as a "privileged scaffold" in drug design, largely because its nitrogen atoms can act as hydrogen bond acceptors and donors, which can increase water solubility and improve absorption. nih.govmdpi.com

Salt Formation and Co-crystals

One of the most effective and widely used strategies to improve the solubility and dissolution rate of ionizable APIs is salt formation. sigmaaldrich.com The secondary amine of the piperazine ring is basic and can be protonated to form a salt with an acidic API. Conversely, the carboxylic acid function of the scaffold can be deprotonated by a basic API to form a salt. This strategy significantly enhances the solubility of the parent drug.

| Compound | Solubility of Parent Drug (mg/mL in water) | Solubility of Piperazine Salt (mg/mL in water) | Fold Increase |

|---|---|---|---|

| Ibuprofen | 0.052 | 0.54 | >10 |

| Indomethacin | 0.004 | 0.05 | >12 |

| Sulindac | 0.006 | 0.07 | >11 |

Co-crystallization, which involves combining an API with a pharmaceutically acceptable co-former in a single crystal lattice, is another powerful technique. sigmaaldrich.com The functional groups on the piperazine-2-carboxylic acid scaffold are well-suited for forming co-crystals with other molecules through non-covalent interactions like hydrogen bonds, which can favorably alter the physicochemical properties of the API without changing its pharmacological activity.

Prodrug Strategies

For APIs where high polarity limits membrane permeability and thus bioavailability, a prodrug approach is often employed. nih.govmdpi.com The carboxylic acid group on the this compound scaffold can be temporarily masked, typically by forming an ester linkage. nih.gov This modification renders the molecule more lipophilic, allowing it to more easily cross cell membranes. Once absorbed into systemic circulation, endogenous enzymes such as esterases cleave the ester bond, releasing the active carboxylic acid-containing drug. nih.govmdpi.com

This strategy was successfully used to improve the skin permeability of the NSAID 6-methoxy-2-naphthylacetic acid (6-MNA). nih.gov Researchers designed a series of ester prodrugs, including one incorporating a piperazine derivative, to enhance its solubility and permeability. The resulting prodrug was found to be water-soluble and demonstrated a significant increase in skin permeation. nih.gov

| Compound | Parent Drug (6-MNA) | Piperazine Ester Prodrug |

|---|---|---|

| Permeability Enhancement (Fold Increase vs. Parent Drug) | 1.0 | 11.2 |

Amorphous Solid Dispersions (ASDs)

Another advanced technique for enhancing solubility is the formation of amorphous solid dispersions (ASDs). nih.govijpsjournal.com In this approach, a poorly soluble API is molecularly dispersed within a polymer matrix. By preventing the API from arranging into a stable, low-solubility crystalline lattice, its apparent solubility and dissolution rate can be dramatically increased. nih.govgsconlinepress.com The piperazine and carboxylic acid moieties of a derived API can form specific interactions, such as hydrogen bonds, with polymers like hydroxypropylmethylcellulose (B13716658) acetate (B1210297) succinate (B1194679) (HPMCAS), which helps to stabilize the amorphous form and prevent recrystallization. nih.gov Studies on piperine, a compound containing a piperazine-like ring, have shown that formulation as an ASD using HPMCAS significantly enhances its dissolution and permeability by inhibiting crystallization and maintaining a supersaturated state in solution. nih.gov

Controlled Release Formulations Utilizing this compound

Beyond improving solubility, the this compound scaffold is a valuable component in the design of controlled-release drug delivery systems. chemimpex.comchemimpex.com Controlled-release formulations are designed to deliver a drug over an extended period at a predictable rate, thereby maintaining the drug concentration within the therapeutic window, minimizing side effects, and improving patient compliance. youtube.com

The piperazine ring is frequently incorporated into the linker components of advanced drug delivery systems. nih.govrsc.org Its rigid structure can provide conformational stability to the linker, while its chemical handles (the two nitrogen atoms) allow for straightforward conjugation to both the drug molecule and a carrier or polymer system. nih.govnih.gov

One mechanism for controlled release involves attaching a drug to a polymer backbone through a cleavable linker. youtube.com The drug is released as the linker bond is broken, a process that can be designed to occur at a specific rate in response to physiological conditions, such as pH or the presence of certain enzymes. biosyn.com The bifunctional nature of this compound (with its amine and carboxylic acid groups) makes it an ideal synthon for creating such linkers.

In highly advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), linkers containing piperazine are used to connect a target-protein-binding molecule to an E3 ligase ligand. rsc.org The nature of this linker is critical for the efficacy of the PROTAC, and the inclusion of a piperazine ring has been shown to improve physicochemical properties like solubility while providing structural rigidity to ensure the proper orientation of the two ends of the molecule. rsc.orgnih.gov Researchers have developed linkers with highly tunable cleavage rates, with half-lives ranging from hours to a year, by modulating the electronic properties of the linker to control its susceptibility to chemical cleavage, such as through β-elimination reactions. biosyn.com This allows for the precise design of drug conjugates with predictable, long-term release kinetics. biosyn.com

Peptidomimetic Chemistry and Protein Structure Mimicry Using 1 Boc Piperazine 2 Carboxylic Acid

Design and Synthesis of Peptidomimetics Incorporating Piperazine-2-carboxylic Acid Residues

The synthesis of peptidomimetics utilizing 1-Boc-piperazine-2-carboxylic acid leverages its unique structural features. The Boc (tert-butoxycarbonyl) group serves as a protecting group for one of the nitrogen atoms in the piperazine (B1678402) ring, allowing for selective chemical modifications at other positions. chemimpex.com The piperazine-2-carboxylic acid scaffold is well-suited for combinatorial chemistry approaches due to its three functional groups (a carboxylic acid and two amines) that can be systematically substituted. 5z.com The synthesis often involves standard peptide coupling techniques, where the carboxylic acid group of the protected piperazine moiety is coupled to the amine group of an adjacent amino acid or peptide fragment. nih.gov The orthogonal protection of the two amine groups within the piperazine ring is a key strategy, enabling selective deprotection and functionalization to build diverse molecular architectures. 5z.com

One of the most significant applications of piperazine-2-carboxylic acid in peptidomimetic design is the creation of β-turn mimetics. β-turns are critical secondary structures in proteins, mediating turns in the polypeptide chain and often playing a crucial role in molecular recognition events. The inherent rigidity of the piperazine ring system effectively restricts the conformational freedom of the peptide backbone, pre-organizing it into a turn-like structure. nih.govacs.orgnih.gov

By incorporating piperazine-2-carboxylic acid residues, chemists can enforce specific dihedral angles (phi and psi) in a peptide sequence, mimicking the geometry of natural β-turns. acs.org For instance, studies on tetrapeptides containing a 5-oxo-piperazine-2-carboxylic acid (a related derivative) have shown that the stereochemistry of the piperazine unit can dictate the type of turn formed. One stereoisomer may favor a γ-turn, while another may induce a type II β-turn conformation. acs.org This ability to act as a potent conformational constrainer is highly valuable for stabilizing bioactive conformations, which can lead to increased receptor binding affinity due to a lower entropic penalty upon binding. nih.gov The constrained nature of these peptidomimetics is a key advantage over flexible linear peptides, which often require significant conformational rearrangement to bind to their targets. nih.gov

Beyond simple β-turns, the piperazine scaffold can be elaborated to mimic more complex peptide secondary structures like helices and sheets. researchgate.netnih.gov These scaffolds serve as templates onto which amino acid side chains can be appended in specific spatial orientations, mimicking the presentation of key residues in a native protein's secondary structure element. nih.gov

Researchers have developed modular synthetic approaches to create piperidine-piperidinone-based scaffolds (a related class of compounds) that can present amino acid side chains in orientations closely resembling not only ideal helical or sheet structures but also the non-ideal secondary structures often found at protein-protein interaction (PPI) interfaces. nih.gov This versatility allows for the design of mimics that can target a wide range of PPIs, even those where the interacting region does not conform to a classic secondary structure. nih.gov The ability to create libraries of such scaffolds and screen them for binding to specific protein targets is a powerful strategy in drug discovery. 5z.comresearchgate.net

Impact of this compound Incorporation on Peptide Stability and Bioactivity

The incorporation of this compound and its derivatives into peptides can have a profound impact on their stability and biological activity. researchgate.netnih.gov Peptides are often limited as therapeutic agents due to their susceptibility to proteolytic degradation. mdpi.com Introducing non-proteinogenic amino acids like piperazine-2-carboxylic acid can significantly enhance resistance to proteases. nih.gov The unnatural backbone structure at the site of incorporation is not recognized by proteases, thus preventing cleavage and extending the peptide's half-life in biological systems. mdpi.com

Furthermore, the conformational constraints imposed by the piperazine ring can lock the peptide into its bioactive conformation, leading to enhanced biological activity. nih.gov This can manifest as increased binding affinity for a target receptor or enzyme. For example, piperazine-2-carboxylic acid derivatives have been investigated as inhibitors for various enzymes, with their potency being directly linked to the specific substitutions on the piperazine scaffold. nih.gov In a study on cholinesterase inhibitors for potential Alzheimer's disease therapy, derivatives of piperazine-2-carboxylic acid showed potent and selective inhibition, with some compounds exhibiting inhibitory activity significantly superior to existing drugs like donepezil (B133215). nih.gov

| Compound/Peptide | Modification | Effect on Stability/Bioactivity | Research Finding |

| 17KKV-Aib Derivative | Lysine replaced with 4-aminopiperidine-4-carboxylic acid (Api) | Preserved helical structure, maintained antimicrobial activity, and enhanced resistance to digestive enzymes. nih.gov | The incorporation of the piperidine-based amino acid improved chemical stability against proteinase K. nih.gov |

| Piperazine-2-hydroxamic acid derivative (7b) | 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Potent and highly selective inhibitor of Butyrylcholinesterase (BChE) with a Ki of 1.6 ± 0.08 nM. nih.gov | Showed significantly superior inhibitory activity against BChE compared to donepezil and tacrine. nih.gov |

| Piperazine-2-carboxylic acid derivative (4c) | 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Selective inhibitor of Acetylcholinesterase (AChE) with a Ki of 10.18 ± 1.00 µM. nih.gov | Demonstrated enhanced selectivity for AChE over BChE. nih.gov |

| Enfuvirtide Analog | Introduction of hydrocarbon staples | Conferred substantial protease resistance and oral bioavailability to the 36-amino acid peptide. | Demonstrates that conformational constraint can dramatically improve pharmacokinetic properties. |

Applications in Investigating Protein-Protein Interactions

Peptidomimetics containing this compound are valuable tools for investigating protein-protein interactions (PPIs). nih.gov Many essential cellular processes are mediated by PPIs, making them attractive targets for therapeutic intervention. However, the large and often flat surfaces of PPI interfaces make them challenging to target with small molecules. Peptidomimetics based on scaffolds like piperazine-2-carboxylic acid can mimic the secondary structures (e.g., α-helices or β-sheets) that frequently mediate these interactions. nih.gov

By designing a peptidomimetic that presents key side chains in the same spatial orientation as the native peptide ligand, it is possible to create a molecule that can bind to the protein receptor and disrupt the corresponding PPI. nih.gov These mimics can be used as chemical probes to study the biological consequences of inhibiting a specific PPI. Computational methods can be used to correlate the conformational ensembles of these mimics with real interface regions in PPIs, allowing for the identification of potential targets. nih.gov For example, one study identified 68 different PPIs where a piperidine-piperidinone-based scaffold was a good conformational match, highlighting the broad potential of this approach. nih.gov These investigations provide valuable insights into the structural requirements for binding and can guide the development of more potent and selective PPI inhibitors.

Structure Activity Relationship Sar Studies of 1 Boc Piperazine 2 Carboxylic Acid Derivatives

Elucidation of Key Pharmacophoric Features within the 1-Boc-Piperazine-2-carboxylic Acid Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of novel therapeutic agents. nih.gov Its value stems from a combination of key pharmacophoric features that can be strategically modified to optimize interactions with biological targets. benthamscience.comresearchgate.net The core components responsible for its biological activity include the piperazine (B1678402) ring, the Boc (tert-butoxycarbonyl) protecting group at the N1 position, and the carboxylic acid moiety at the C2 position.

The piperazine ring itself is a versatile scaffold, often used to introduce basic and hydrophilic properties to a molecule, which can enhance pharmacokinetic properties. mdpi.com The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, facilitating critical interactions with target proteins. researchgate.netmdpi.com The 1,4-disubstituted nature of the piperazine allows for the precise spatial arrangement of pharmacophoric groups, influencing the molecule's three-dimensional geometry and its fit within a binding site. researchgate.net

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of this compound derivatives can be finely tuned by modifying substituents at various positions on the piperazine ring and the carboxylic acid moiety.

Modifications at the Piperazine Ring Nitrogens (N1 and N4)

Modifications at the N1 and N4 nitrogens of the piperazine ring significantly impact the biological potency and selectivity of the resulting derivatives. The N1 position is typically occupied by the Boc group, which is crucial for both synthetic strategies and for modulating the compound's properties. chemimpex.com While the Boc group is often removed in the final active compound, its presence during synthesis directs the regioselectivity of further reactions.

The N4 nitrogen is a common site for introducing a wide variety of substituents to explore the chemical space and optimize biological activity. For instance, in a series of inhibitors of inflammatory caspases based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold, variations of the aryl substituent on the N4-piperazine ring led to compounds with low nanomolar inhibitory constants (Ki). nih.gov An ethylbenzene (B125841) derivative, in particular, displayed potent, pan-selective inhibition of caspases-1, -4, and -5. nih.gov This highlights the importance of the N4-substituent in dictating both potency and selectivity.

In another study focusing on NMDA receptor antagonists, bulky hydrophobic residues attached to the N1 position of piperazine-2,3-dicarboxylic acid resulted in a different NR2 subunit selectivity profile compared to typical antagonists. nih.gov For example, a phenanthrenyl-2-carbonyl analogue exhibited greater affinity for NR2C and NR2D subunits. nih.gov

The following table summarizes the impact of N4-substituent variations on the caspase inhibitory activity of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives.

| Compound | N4-Substituent | Caspase-1 Ki (nM) | Caspase-4 Ki (nM) | Caspase-5 Ki (nM) |

| CK-1-41 | Ethylbenzene | Low nanomolar | Low nanomolar | Low nanomolar |

| Analog 1 | Phenyl | - | - | ~10-fold selective |

| Analog 2 | Substituted Phenyl | - | - | ~10-fold selective |

| Analog 3 | Heterocycle | - | - | ~10-fold selective |

Data derived from a study on caspase inhibitors. nih.gov The exact Ki values for all analogs were not provided in the source.

Functionalization at the Carboxylic Acid Moiety (C2)

The carboxylic acid group at the C2 position of the piperazine ring is a critical determinant of biological activity and offers a prime location for chemical modification. sigmaaldrich.combeilstein-journals.org This functional group can be converted into various other functionalities, such as esters and amides, to modulate the compound's physicochemical properties and target interactions.

For example, the conversion of the carboxylic acid to an amide is a common strategy. In the synthesis of substituted amides of pyrazine-2-carboxylic acids, condensation with various anilines yielded a series of compounds with antimycobacterial and antifungal activities. researchgate.netmdpi.com The lipophilicity of the substituent on the aniline (B41778) ring was found to be a key factor influencing the biological activity. researchgate.netmdpi.com For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which has high lipophilicity, showed the highest antituberculotic activity. researchgate.netmdpi.com

The following table illustrates the effect of C2-functionalization on the antimycobacterial activity of pyrazine-2-carboxylic acid amides.

| Compound | Substituent on Amide Nitrogen | % Inhibition of M. tuberculosis | log P |

| 2o | 3,5-bis-trifluoromethylphenyl | 72% | 6.85 |

| 2d | 3-methylphenyl | Poor | - |

| 2f | 3-methylphenyl | Poor | - |

Data derived from a study on substituted amides of pyrazine-2-carboxylic acids. researchgate.netmdpi.com

Stereochemical Influences on Activity Profiles of this compound Derivatives

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and this compound derivatives are no exception. mdpi.com The presence of a stereocenter at the C2 position of the piperazine ring means that enantiomers can exhibit significantly different pharmacological profiles. nih.gov

The differential activity of enantiomers often arises from their distinct interactions with chiral biological targets such as enzymes and receptors. mdpi.com One enantiomer may fit optimally into a binding site, leading to a potent biological response, while the other enantiomer may have a weaker interaction or even interact with a different target altogether.

In the context of NMDA receptor antagonists, the stereochemistry of the piperazine-2,3-dicarboxylic acid core is crucial for activity. The (2R,3S) configuration was found to be important for the desired antagonist activity. nih.gov Similarly, in the development of inhibitors for HIV-1 replication, the conformational adaptability of piperazine derivatives, which is influenced by their stereochemistry, was found to be more critical to their inhibitory activity than previously assumed. nih.gov

The following table provides examples of how stereochemistry can influence the biological activity of drug candidates.

| Compound Class | Stereoisomer | Observed Activity/Potency |

| NMDA Antagonists | (2R,3S) | Potent antagonist activity |

| HIV-1 Inhibitors | Specific Enantiomer | Enhanced inhibitory activity |

| 3-Br-Acivicin Isomers | (5S, αS) | Most potent antimalarial activity |

| 3-Br-Acivicin Isomers | (5R, αR) | ~10-fold less potent than (5S, αS) |

Data derived from studies on NMDA receptor antagonists, HIV-1 inhibitors, and antimalarial compounds. nih.govmdpi.comnih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The flexibility of the piperazine ring allows these molecules to adopt various conformations, and the preferred conformation can significantly influence how they interact with their biological targets.

Piperazine Ring Conformation and Flexibility

The piperazine ring typically exists in a chair conformation, but it can also adopt a boat conformation or twist-boat conformations. acs.org The energetic barrier between these conformations is relatively low, allowing for a degree of flexibility. This conformational flexibility can be crucial for a molecule's ability to adapt to the shape of a binding site. nih.gov

The substituents on the piperazine ring can influence its conformational preference. For example, the bulky Boc group at N1 can have a significant impact on the conformational equilibrium. acs.org Computational studies, including molecular docking and molecular dynamics simulations, are often employed to understand the preferred conformations of these derivatives and how they bind to their targets. nih.gov

Studies on HIV-1 gp120 inhibitors have shown that the conformational adaptability of piperazine derivatives is a critical factor for their inhibitory activity. nih.gov Merging structural features from different active compounds and analyzing the conformational flexibility of the resulting novel piperazine derivatives has been a successful strategy for designing more potent inhibitors. nih.gov This highlights that a static view of the molecule is insufficient, and considering its dynamic conformational behavior is essential for understanding its biological function. nih.gov

Steric and Electronic Effects of Substituents on Bioactivity

The bioactivity of derivatives based on the this compound scaffold is highly sensitive to the steric bulk, conformational rigidity, and electronic nature of their substituents. Research into different classes of these derivatives, including those with antimicrobial and neuroactive properties, has elucidated how these factors govern their interaction with biological targets.

Impact on Antimicrobial Activity

In the development of inhibitors against Mycobacterium tuberculosis Inosine-5'-monophosphate dehydrogenase (MtbIMPDH), a series of analogues based on a 1-(5-isoquinolinesulfonyl)piperazine (B1672589) scaffold were synthesized and evaluated. nih.gov The initial lead compound, cyclohexyl(4-(isoquinoline-5-sulfonyl)piperazin-1-yl)methanone, established the importance of three key structural components: the cyclohexyl group, the piperazine ring, and the isoquinoline (B145761) ring. nih.gov

Systematic modifications highlighted the following steric and electronic effects:

Piperazine Ring Modifications: The rigidity of the piperazine ring was found to be crucial for activity. Replacing the rigid piperazine with a more flexible ethylenediamine (B42938) spacer in one analogue resulted in a complete loss of whole-cell activity against M. tuberculosis, although it did retain some enzymatic inhibitory activity. nih.gov Further modifications, such as altering the distance between the sulfonamide and carboxamide groups, also eliminated biological activity. nih.gov This suggests that a specific steric conformation, maintained by the piperazine ring, is essential for effective interaction with the target.

Isoquinoline Ring Substituents: The electronic properties and steric profile of the isoquinoline moiety are critical for both enzyme inhibition and whole-cell activity. The introduction of a methyl group at the 3-position of the isoquinoline ring, an electron-donating group that also adds steric bulk, completely ablated both enzymatic and whole-cell activity. nih.gov This indicates that the electronic landscape and/or the specific shape of the unsubstituted isoquinoline ring is necessary for binding.

Cyclohexyl Group Importance: The bulky, hydrophobic cyclohexyl group was determined to be a critical component for the activity of the lead compound. nih.gov Its presence is thought to contribute favorably to the binding affinity at the target site.

| Compound | Modification from Lead Compound | MtbIMPDH IC50 (µM) | M. tuberculosis MIC90 (µM) |

|---|---|---|---|

| Compound 1 (Lead) | N/A | 0.14 | 3.1 |

| Compound 2 | Piperazine ring replaced with ethylenediamine | 14 | >100 |

| Compound 6 | Methyl group added at position-3 of the isoquinoline ring | >100 | 100 |

| Compound 7 | Isoquinoline replaced with 1-naphthyl | >100 | >100 |

| Compound 8 | Isoquinoline replaced with 2-naphthyl | 2.7 | >100 |

Influence on NMDA Receptor Selectivity

The steric properties of substituents have also been shown to significantly influence the selectivity of piperazine-dicarboxylic acid derivatives for different N-methyl-D-aspartate (NMDA) receptor subunits. nih.gov The NMDA receptor antagonist (2R,3S)-(1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) shows unusual selectivity for NR2C and NR2D subunits over NR2A and NR2B. nih.gov

To probe the structural requirements for this selectivity, analogues were synthesized with various bulky, hydrophobic aroyl or aryl substituents at the N(1) position of the piperazine ring. nih.gov The findings demonstrated a clear correlation between the steric bulk of the substituent and receptor affinity and selectivity:

Increased Steric Bulk and Affinity: The introduction of larger, more sterically demanding groups generally led to higher affinity for the NR2C and NR2D subunits. A phenanthrenyl-2-carbonyl analogue exhibited over 60-fold higher affinity for NR2C and NR2D compared to the lead compound. nih.gov

Steric-Driven Selectivity: The shape and size of the substituent influenced the selectivity profile. The phenanthrenyl-2-carbonyl analogue showed a 3- to 5-fold selectivity for NR2C/NR2D versus NR2A/NR2B. nih.gov In contrast, the phenanthrenyl-3-carbonyl analogue, while less potent, was more selective, displaying a 5- and 7-fold selectivity for the NR2D subunit over NR2A and NR2B, respectively. nih.gov This highlights how subtle changes in the steric presentation of a large hydrophobic group can fine-tune the interaction with different receptor subunit interfaces.

These results strongly suggest that antagonists with bulky hydrophobic residues at the N(1) position achieve a different NR2 subunit selectivity profile compared to typical antagonists, driven largely by steric effects. nih.gov

| Compound | N(1) Substituent | Relative Affinity Profile | Selectivity Highlight |

|---|---|---|---|

| PBPD (16b) | Biphenylyl-4-carbonyl | NR2C/D > NR2A/B | Baseline selectivity for NR2C/D |

| Analogue 16e | Phenanthrenyl-2-carbonyl | Significantly higher affinity for NR2C/D | 3-5 fold selective for NR2C/D vs NR2A/B |

| Analogue 16f | Phenanthrenyl-3-carbonyl | Lower potency than 16e | 5-7 fold selective for NR2D vs NR2A/B |

Computational and Theoretical Studies of 1 Boc Piperazine 2 Carboxylic Acid and Its Analogs

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as a derivative of 1-Boc-piperazine-2-carboxylic acid, might interact with a biological target, typically a protein or enzyme. ijraw.comresearchgate.net

Research on various piperazine (B1678402) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic agents. For instance, docking studies have been employed to predict the binding of piperazine-containing compounds to a range of targets, including enzymes implicated in neurodegenerative diseases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as microbial enzymes like GlcN-6-P synthase. nih.govresearchgate.netnih.gov

In a typical molecular docking study, the 3D structure of the target protein is used as a receptor. The ligand, a derivative of this compound, is then computationally "docked" into the active site of the protein. The results are scored based on the predicted binding energy, with lower scores generally indicating a more stable interaction. nih.govconnectjournals.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between the ligand and specific amino acid residues in the target's binding pocket. nih.govnih.gov For example, the piperazine nitrogen atoms can act as hydrogen bond acceptors, while the Boc group can engage in hydrophobic interactions. The carboxylic acid moiety can form strong ionic bonds or hydrogen bonds with corresponding residues in the active site.

Table 1: Examples of Molecular Docking Studies with Piperazine Derivatives

| Target Protein | Ligand Type | Key Findings |

| Acetylcholinesterase (AChE) | Piperazine derivative | The ligand is predicted to be well-buried inside the active-site gorge, interacting with key residues. nih.gov |

| Butyrylcholinesterase (BChE) | Piperazine-2-carboxylic acid derivative | The study showed stable binding with hydrogen bonding and hydrophobic interactions at the catalytic and peripheral anionic sites. nih.gov |

| Enoyl-ACP reductase (4TRJ) | Novel piperazine derivatives | Significant interactions were observed, suggesting potential as inhibitors. ijraw.comresearchgate.net |

| Dopamine (B1211576) Transporter (DAT) | Diphenylalkyl piperazine derivatives | Structure-activity relationship studies suggest steric limitations around the phenylamino (B1219803) moiety for potent interaction. nih.gov |

| DNA | Phenylpiperazine derivatives of 1,2-benzothiazine | Compounds are predicted to interact with the minor groove of DNA. nih.gov |

This table is for illustrative purposes and shows the application of molecular docking to piperazine-containing compounds, which is relevant to the potential studies of this compound and its analogs.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. tandfonline.comjksus.org These methods can be applied to this compound to understand its fundamental chemical properties, which in turn can inform its application in drug design.

DFT calculations can determine a variety of molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). tandfonline.comresearchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. tandfonline.com

For a molecule like this compound, DFT can be used to:

Optimize the molecular geometry: Determine the most stable 3D conformation of the molecule. jksus.org

Calculate electronic descriptors: Predict properties such as ionization potential, electron affinity, electronegativity, and chemical hardness. tandfonline.com

Analyze reactivity: The MEP can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. This is crucial for understanding how the molecule might interact with biological targets or participate in chemical reactions.

Predict spectroscopic properties: Theoretical vibrational frequencies (FT-IR) and electronic absorption spectra (UV-Vis) can be calculated and compared with experimental data to confirm the molecular structure. jksus.org

Recent studies on piperazine derivatives have utilized DFT to explore these properties. For example, DFT calculations on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate were used to optimize its geometry and compare it with experimental X-ray diffraction data. jksus.org In another study, DFT was used to investigate the electronic properties of new piperazine derivatives as potential treatments for Parkinson's disease. tandfonline.com

Table 2: Calculated Quantum Chemical Descriptors for a Piperazine Derivative

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| Energy Gap (Eg) | The difference between LUMO and HOMO energies, indicating chemical reactivity and stability. tandfonline.com |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. tandfonline.com |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. tandfonline.com |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. |

| Hardness (η) | A measure of the resistance to change in electron distribution. tandfonline.com |

| Softness (S) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. tandfonline.com |

This table presents typical parameters obtained from DFT calculations on piperazine derivatives, as detailed in a study on potential drug candidates for Parkinson's disease. tandfonline.com

In Silico Screening and Virtual Library Design for Drug Discovery

The structural features of this compound make it an excellent scaffold for the design of virtual libraries. chemimpex.com A virtual library is a large collection of computationally designed molecules that can be screened for potential biological activity before any chemical synthesis is undertaken. drugdesign.org This in silico approach significantly accelerates the drug discovery process by prioritizing compounds with the highest probability of being active. beilstein-journals.org

The process of virtual library design using this compound as a scaffold would typically involve:

Scaffold Definition: The core structure of this compound is defined.

Reaction Site Specification: The reactive sites, such as the carboxylic acid group and the second nitrogen of the piperazine ring (after deprotection of the Boc group), are identified for chemical modification.

Reagent Selection: A diverse set of virtual reagents (e.g., various amines, alcohols, etc.) are selected to be computationally attached to the scaffold at the specified reaction sites.

Library Enumeration: All possible combinations of the scaffold and reagents are generated to create a large virtual library of derivatives.

Once the virtual library is created, it can be subjected to in silico screening. researchgate.net This involves a multi-step process that can include:

Filtering by Physicochemical Properties: Compounds are filtered based on drug-like properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by principles like Lipinski's Rule of Five.

Pharmacophore Modeling: A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be used to screen the library.

Molecular Docking: The entire library can be docked into the active site of a target protein to identify compounds with the best predicted binding affinity. nih.govresearchgate.net

This approach has been successfully applied to piperazine-based compounds to identify potential antidepressants and other therapeutic agents. nih.govresearchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For a drug candidate to be successful, it must not only have high efficacy against its target but also possess favorable pharmacokinetic properties. These properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the concentration and duration of the drug in the body. ijraw.comresearchgate.net In silico methods for predicting ADME properties are now an integral part of the early drug discovery process, helping to identify and eliminate compounds with poor pharmacokinetic profiles before costly experimental studies are conducted. nih.gov

Various computational models and software tools are available to predict the ADME properties of molecules like this compound and its analogs. These tools use quantitative structure-property relationship (QSPR) models and other algorithms to estimate key parameters.

Table 3: Key ADME Properties Predicted In Silico

| Property | Description | Importance |

| Absorption | ||

| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. nih.gov | High permeability is desirable for good oral bioavailability. |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed from the gut into the bloodstream. | A key determinant of oral drug efficacy. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux pump that can remove drugs from cells, reducing their concentration at the target site. | Non-substrates are generally preferred to avoid drug resistance. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross the BBB and enter the central nervous system. nih.gov | Essential for drugs targeting the brain, but undesirable for peripherally acting drugs. |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Only the unbound fraction of the drug is pharmacologically active. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Predicts whether a compound will inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and toxicity. |

| Excretion | ||

| Renal Clearance | The rate at which a drug is removed from the body by the kidneys. | Influences the dosing frequency. |

Computational studies on piperazine derivatives often include ADMET (ADME plus Toxicity) predictions. ijraw.comresearchgate.net For example, in silico tools like SwissADME and admetSAR are used to evaluate the pharmacokinetic profiles of newly designed piperazine compounds. ijraw.com These predictions, while not a substitute for experimental validation, are invaluable for guiding the design of new molecules with improved drug-like properties. nih.govnih.gov

Future Directions and Emerging Research Avenues for 1 Boc Piperazine 2 Carboxylic Acid

Novel Therapeutic Targets for Piperazine-2-carboxylic Acid Scaffolds

The piperazine-2-carboxylic acid framework is a privileged scaffold in the design of ligands for a diverse range of biological targets. Beyond its established applications, researchers are investigating its potential to modulate novel therapeutic targets implicated in various diseases.